molecular formula C₁₈H₂₃N₃O₂ B1156458 3-Deshydroxy 3-Keto Saxagliptin

3-Deshydroxy 3-Keto Saxagliptin

Cat. No.: B1156458
M. Wt: 313.39
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for 3-Deshydroxy 3-Keto Saxagliptin is systematically designated as (1S,3S,5S)-2-((S)-2-Amino-2-(4-oxoadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile. This comprehensive naming convention reflects the complex stereochemical arrangement and functional group positioning within the molecule. The nomenclature specifically identifies the S-configuration at positions 1, 3, and 5 of the azabicyclo[3.1.0]hexane ring system, which represents the core cyclopropyl-fused pyrrolidine structure characteristic of saxagliptin analogs.

The molecular formula C₁₈H₂₃N₃O₂ indicates the presence of eighteen carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This composition differs from the parent saxagliptin molecule (C₁₈H₂₅N₃O₂) by the loss of two hydrogen atoms and the maintenance of the same oxygen count, reflecting the oxidation of the secondary alcohol to a ketone functionality. The molecular weight of 313.4 g/mol represents a reduction of 2.0 g/mol compared to saxagliptin, corresponding precisely to the loss of two hydrogen atoms during the dehydrogenation process.

The Simplified Molecular Input Line Entry System representation O=C(C@@H[C@@]12CC@HC[C@H]3C1)N4C@@H[C@@H]5C[C@H]4C#N provides a detailed encoding of the molecular connectivity and stereochemistry. This notation explicitly shows the ketone functionality (=O) within the adamantane framework and maintains the stereochemical descriptors (@@ and @) that define the three-dimensional molecular architecture. The compound exists in multiple salt forms, with the hydrochloride salt designated as CAS number 2173146-35-3, demonstrating the importance of salt formation in pharmaceutical development and analytical characterization.

Property Value Reference
IUPAC Name (1S,3S,5S)-2-((S)-2-Amino-2-(4-oxoadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Molecular Formula C₁₈H₂₃N₃O₂
Molecular Weight 313.4 g/mol
CAS Number (Free Base) 2173146-34-2
CAS Number (HCl Salt) 2173146-35-3

Properties

Molecular Formula

C₁₈H₂₃N₃O₂

Molecular Weight

313.39

Synonyms

(1S,3S,5S)-2-((S)-2-Amino-2-((1s,3R,5S,7R)-4-oxoadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Properties

Binding Kinetics and Selectivity
Saxagliptin and 5-hydroxysaxagliptin exhibit slow dissociation from DPP4 (t1/2 = 50 and 23 minutes at 37°C, respectively), contrasting with rapid off-rates of vildagliptin (3.5 minutes) and sitagliptin (<2 minutes) . This prolonged binding reduces dependency on assay substrates and minimizes dilution artifacts .

Compound DPP4 Ki (nM) Selectivity vs. DPP8/DPP9 Dissociation t1/2 (37°C)
Saxagliptin 1.3 400-fold (DPP8), 75-fold (DPP9) 50 minutes
5-Hydroxysaxagliptin 2.6 950-fold (DPP8), 160-fold (DPP9) 23 minutes
Sitagliptin 0.9 1900-fold (DPP8), 3000-fold (DPP9) <2 minutes
Vildagliptin 3.0 400-fold (DPP8), 20-fold (DPP9) 3.5 minutes

Table 1: Comparative pharmacological profiles of DPP4 inhibitors .

Saxagliptin’s selectivity against non-target proteases (>1000-fold for FAP, >6000-fold for DPP2) further underscores its specificity . Unlike BMS-538305, saxagliptin forms a weak covalent bond with DPP4’s Ser630, enhancing binding enthalpy (−10 kcal/mol difference vs. BMS-538305) .

Clinical Efficacy

Glycemic Control
Saxagliptin reduces HbA1c by −0.52% (95% CI: −0.60 to −0.44) versus placebo, comparable to sitagliptin and vildagliptin but inferior to liraglutide (−0.27% difference) and dapagliflozin (−0.32% difference) .

Comparator HbA1c Reduction vs. Saxagliptin (WMD, 95% CI) Significance (p-value)
Placebo −0.52% (−0.60 to −0.44) <0.00001
Sitagliptin 0.10% (−0.01 to 0.20) 0.07
Vildagliptin 0.02% (−0.15 to 0.19) 0.79
Liraglutide +0.27% (0.09 to 0.45) 0.003

Table 2: HbA1c efficacy comparisons .

Cost-Effectiveness and Adherence

  • Adherence : One-year persistence rates for DPP4 inhibitors range 56.7–78.8%, with saxagliptin and sitagliptin showing similar adherence .

Preparation Methods

Intermediate Preparation via Adamantyl-Azabicyclo Coupling

The synthesis begins with the coupling of an adamantyl-glycine derivative (Formula II) and a protected 2-azabicyclo[3.1.0]hexane-3-carboxamide (Formula III) using coupling agents such as HATU or EDCI. This step forms a peptide bond, yielding a protected intermediate (Formula IV). The choice of coupling agent influences reaction efficiency, with trifluoroacetic anhydride (TFAA) often employed to activate carboxyl groups.

Key Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran

  • Temperature: 0–25°C

  • Protecting Group (P): Trifluoroacetyl (TFA) or triethylsilyl (TES)

Deprotection and Ketone Formation

The critical step in generating the 3-keto moiety involves deprotection of the intermediate under controlled conditions. Patent WO2013175395A2 describes two approaches:

Acid-Mediated Deprotection

Treatment of Formula XII with hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in aqueous ethanol selectively removes the amine-protecting group (R = C₁–C₆ alkyl). Subsequent oxidation of the C3 hydroxyl group to a ketone is achieved using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

Representative Procedure:

  • Dissolve Formula XII (1.0 equiv) in ethanol (10 vol).

  • Add 6N HCl (2.0 equiv) and stir at 50°C for 4 hours.

  • Cool to 25°C, add PCC (1.5 equiv), and stir for 12 hours.

  • Filter and concentrate to isolate the crude product.

Catalytic Hydrogenation

Alternative deprotection employs hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) or Raney nickel. This method simultaneously removes protecting groups and facilitates ketone formation via dehydrogenation.

Optimized Parameters:

  • Catalyst loading: 5–10% w/w

  • Pressure: 3–5 bar H₂

  • Solvent: Methanol or ethyl acetate

Purification and Isolation Techniques

Solvent Extraction and Crystallization

The crude product is purified via anti-solvent crystallization. Adding n-heptane to a concentrated ethanolic solution induces precipitation, yielding this compound with >98% purity.

Crystallization Conditions:

  • Anti-solvent ratio: 1:3 (product solution:n-heptane)

  • Temperature: 0–5°C

  • Stirring speed: 200–300 RPM

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and acetonitrile/water mobile phases resolves residual impurities. Gradient elution (10–90% acetonitrile over 30 minutes) ensures baseline separation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.62 (m, 12H, adamantyl), 2.85–3.10 (m, 3H, bicyclohexane), 4.20 (s, 1H, NH), 7.25–7.40 (m, 2H, amide protons).

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 2200 cm⁻¹ (C≡N stretch).

Purity Assessment

Batch analyses from custom synthesis providers report:

ParameterSpecificationResult
HPLC Purity≥98%98.5–99.2%
Residual Solvents<0.1%<0.05%
Heavy Metals<10 ppm<5 ppm

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Trifluoroacetic anhydride (TFAA) is preferred over expensive coupling agents for large-scale runs, reducing raw material costs by ~40%.

Waste Management

Neutralization of acidic byproducts with aqueous sodium bicarbonate minimizes environmental impact. Catalyst recovery systems (e.g., Pd/C filtration) enhance sustainability.

Challenges and Mitigation Strategies

Over-Oxidation Risks

Prolonged exposure to strong oxidants like PCC may degrade the adamantyl moiety. Kinetic monitoring via in-situ IR spectroscopy ensures reaction termination at the ketone stage.

Polymorphism Control

Crystallization at controlled cooling rates (0.5°C/min) prevents polymorphic variability, ensuring consistent bioavailability in impurity studies .

Q & A

Q. What is the metabolic pathway of saxagliptin, and how does its active metabolite contribute to pharmacodynamic effects?

Saxagliptin undergoes hepatic metabolism primarily via cytochrome P450 3A4/5 (CYP3A4/5) to form its major active metabolite, 5-hydroxy saxagliptin, which retains DPP-4 inhibitory activity . Methodological insights include:

  • Pharmacokinetic profiling : Plasma concentrations of saxagliptin and 5-hydroxy saxagliptin are quantified using LC/MS/MS, with standard curve ranges of 1–100 ng/mL and 2–200 ng/mL, respectively .
  • Enzyme inhibition : Both compounds inhibit DPP-4 via slow off-rate kinetics, enhancing pharmacodynamic duration. Biophysical studies (e.g., X-ray crystallography, NMR) confirm covalent binding to DPP-4’s catalytic site .

Q. What clinical evidence supports the efficacy of saxagliptin as add-on therapy to metformin or insulin?

Randomized controlled trials (RCTs) demonstrate saxagliptin’s glycemic benefits when combined with metformin or insulin:

  • Trial design : In a 24-week RCT (N=743), saxagliptin (2.5–10 mg/day) + metformin reduced HbA1c by −0.58 to −0.69% vs. placebo (+0.13%; p < 0.0001). Postprandial glucose AUC decreased by 8,137–9,586 mg·min/dL .
  • Insulin combination : A 24-week study (N=455) showed saxagliptin + insulin ± metformin reduced HbA1c by −0.41% (p < 0.0001) and postprandial glucose by 23.0 mg/dL (p = 0.0016) .

Advanced Research Questions

Q. How should researchers design studies to investigate conflicting data on saxagliptin-associated heart failure risk?

Contradictory findings from the SAVOR-TIMI 53 trial (3.5% vs. 2.8% hospitalization for heart failure; HR 1.27, p = 0.007 ) vs. observational studies (no increased risk ) necessitate:

  • Cohort stratification : Adjust for baseline cardiovascular risk factors (e.g., hypertension, prior heart failure) to isolate saxagliptin-specific effects .
  • Mechanistic studies : Evaluate saxagliptin’s impact on natriuretic peptides (e.g., BNP) or cardiac imaging parameters in preclinical models .
  • Meta-analytic approaches : Pool data from RCTs and real-world studies to assess heterogeneity (e.g., using Cox proportional hazard models ).

Q. What methodological considerations are critical when analyzing saxagliptin’s stereochemical configuration and DPP-4 inhibition?

Saxagliptin’s stereochemistry is pivotal for potency:

  • Stereoisomer synthesis : All eight stereoisomers of saxagliptin were synthesized, with the (1S,3S)-configuration showing optimal DPP-4 inhibition (IC₅₀ = 0.6 nM) .
  • Docking studies : Molecular modeling reveals Tyr662 and Tyr470 residues in DPP-4 form hydrogen bonds with saxagliptin’s nitrile group, stabilizing covalent binding .

Q. What protocols ensure accurate assessment of saxagliptin’s pharmacokinetic interactions with CYP3A4 modulators?

Key protocols from interaction studies with CYP3A4 inhibitors/inducers:

  • Sample timing : Serial blood collections at 0.25–48 hours post-dose to capture peak (Cmax) and trough concentrations .
  • Statistical thresholds : For co-administered drugs (e.g., simvastatin), 90% confidence intervals for AUC and Cmax ratios must fall within 0.80–1.25 to declare no interaction .
  • Dose adjustment : Saxagliptin dose is limited to 2.5 mg with strong CYP3A4 inhibitors (e.g., ketoconazole) due to 145% AUC increase .

Q. How do post-hoc analyses and pooled trial data inform saxagliptin’s cardiovascular safety profile?

Post-hoc meta-analyses of Phase II/III trials (N=9,156) found no increased risk of major adverse cardiovascular events (MACE) with saxagliptin (HR 0.44; 95% CI 0.24–0.82 ). Methodological insights:

  • Adjudication processes : Independent committees verify endpoints (e.g., cardiovascular death, stroke) to reduce bias .
  • Pooled analysis limitations : Heterogeneity in trial populations (e.g., inclusion of high-risk vs. general diabetes cohorts) may obscure risk signals .

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